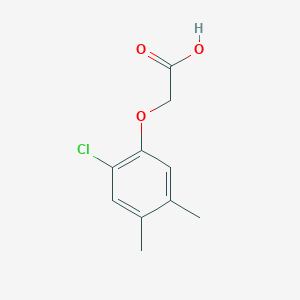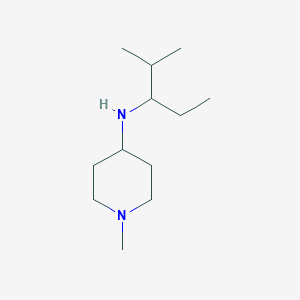
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine is a compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry . Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to achieve the desired product. Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological activities, including its role as an intermediate in the synthesis of various drugs . In medicine, piperidine derivatives are known for their applications in the treatment of diseases such as cancer, inflammation, and neurological disorders . In the industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways . Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended use.
Comparison with Similar Compounds
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine can be compared with other piperidine derivatives such as 1-methylpiperidin-4-yl)piperidin-4-amine and N-(2-methylpentan-2-yl)pyridin-3-amine . These compounds share similar chemical structures but may differ in their pharmacological activities and applications . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-5-12(10(2)3)13-11-6-8-14(4)9-7-11/h10-13H,5-9H2,1-4H3 |
InChI Key |
QYDJCJJUXZVZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


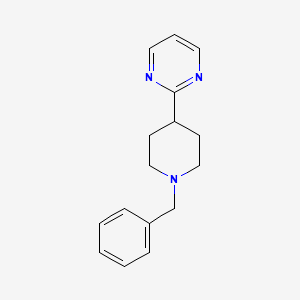
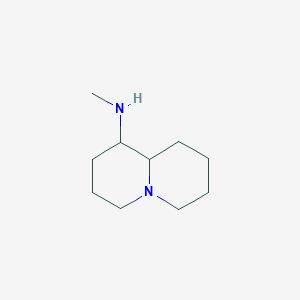
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)
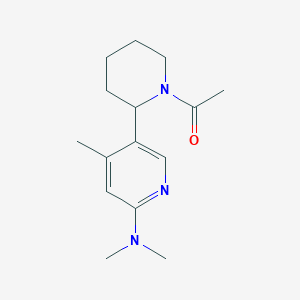
![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)

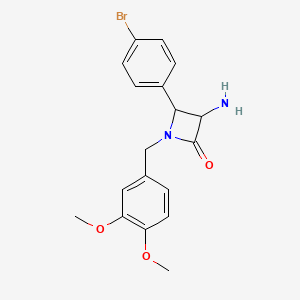
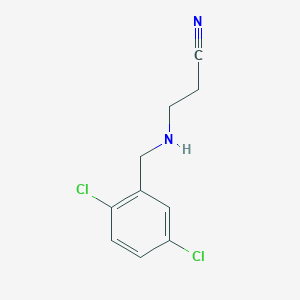
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
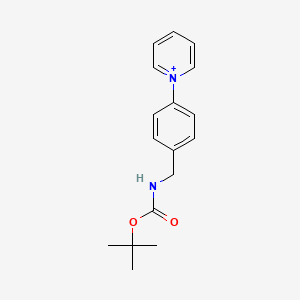
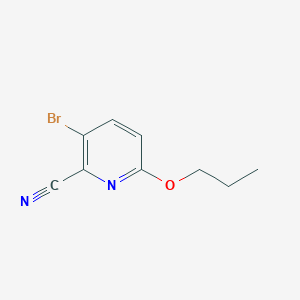
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
